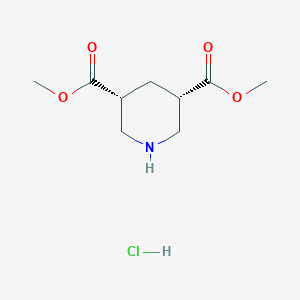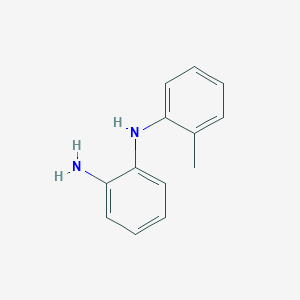
1-(2-Methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-Methoxy-5-methylphenyl isothiocyanate” is a laboratory chemical . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .
Synthesis Analysis
There are several methods for synthesizing isothiocyanates, which are considered to be the most biologically active degradation products of glucosinolates . One method involves the replacement reaction of phenyl isothiocyanate and the corresponding amines .
Molecular Structure Analysis
The molecular formula of “2-Methoxy-5-methylphenyl isothiocyanate” is C9H9NOS . Its average mass is 179.239 Da and its monoisotopic mass is 179.040482 Da .
Chemical Reactions Analysis
Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent . Protodeboronation of alkyl boronic esters is also reported .
Physical And Chemical Properties Analysis
The compound “2-Methoxy-5-methylphenyl isothiocyanate” is a liquid . The compound “1-(2-methoxy-5-methylphenyl)ethanone” has a molecular weight of 164.2 .
Applications De Recherche Scientifique
Synthesis of Derivatives and Biological Activities
- Synthesis of 1-(2-Methoxy-5-Nitrophenyl)-5-oxopyrrolidine Derivatives: A novel series of 1,3-disubstituted pyrrolidinone derivatives was prepared, demonstrating the versatility of the core structure in synthesizing compounds with potential biological activities (Urbonavičiūtė, Vaickelionienė, & Mickevičius, 2014).
Synthesis and Antioxidant Activity
- Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives: This study revealed potent antioxidant activities of certain synthesized derivatives, highlighting the potential of this chemical structure in developing antioxidant agents (Tumosienė et al., 2019).
Antimicrobial and Antifungal Activity
- Synthesis of Novel Pyrrolecarboxylate Derivatives as Antimicrobial Agents: The study indicates that the introduction of specific groups in the pyrrolecarboxylate structure can enhance antibacterial and antifungal properties, making it a promising candidate for antimicrobial applications (Hublikar et al., 2019).
Antibacterial Activity
- Synthesis of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Antibacterial Evaluation: This research focused on synthesizing various derivatives and testing their antibacterial effectiveness, demonstrating the compound's relevance in developing new antibacterial agents (Žirgulevičiūtė et al., 2015).
Anti-TMV and Cytotoxicity Activities
- Furan-2-Carboxylic Acids from Nicotiana Tabacum: Research on similar compounds isolated from tobacco roots showed significant anti-Tobacco Mosaic Virus (TMV) and cytotoxicity activities, suggesting the potential biomedical applications of such compounds (Wu et al., 2018).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-8-3-4-11(18-2)10(5-8)14-7-9(13(16)17)6-12(14)15/h3-5,9H,6-7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQYUMDHVHCXAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2CC(CC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-[4-(3-fluoropropoxy)phenyl]-N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-propenamide](/img/structure/B2438743.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-fluorobenzamide](/img/structure/B2438745.png)

amine](/img/structure/B2438747.png)

![3,4-Dihydrospiro[1-benzopyran-2,3'-piperidine] hydrochloride](/img/structure/B2438754.png)

![3-(4-butoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2438758.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide](/img/structure/B2438759.png)
![6-Methylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B2438760.png)

![N-(2,5-dimethylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2438763.png)